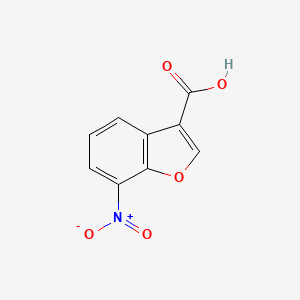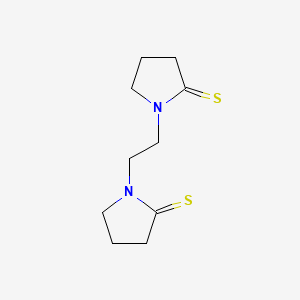
1,1'-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is a chemical compound with the molecular formula C10H16N2S2 It is characterized by the presence of two pyrrolidine rings connected by an ethane-1,2-diyl bridge, each ring containing a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) typically involves the reaction of ethane-1,2-diamine with pyrrolidine-2-thione under controlled conditions. One common method includes the use of phenyl isothiocyanate and ethane-1,2-diamine, which react to form the desired bisthiourea derivative . The reaction is usually carried out in an organic solvent such as diethyl ether or isopropanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The thione groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) has several applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thione groups can form stable complexes with transition metals, which can then participate in catalytic cycles or inhibit specific enzymes . The ethane-1,2-diyl bridge provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparación Con Compuestos Similares
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): Similar structure but with phenyl groups instead of pyrrolidine rings.
1,1’-(Propane-1,3-diyl)bis(pyrrolidine-2-thione): Similar structure but with a propane-1,3-diyl bridge instead of ethane-1,2-diyl.
1,1’-(Butane-1,4-diyl)bis(pyrrolidine-2-thione): Similar structure but with a butane-1,4-diyl bridge.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is unique due to its specific combination of pyrrolidine rings and thione groups connected by an ethane-1,2-diyl bridge. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
Propiedades
Fórmula molecular |
C10H16N2S2 |
|---|---|
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
1-[2-(2-sulfanylidenepyrrolidin-1-yl)ethyl]pyrrolidine-2-thione |
InChI |
InChI=1S/C10H16N2S2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2 |
Clave InChI |
FQUSNQFZLFKBQB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=S)N(C1)CCN2CCCC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


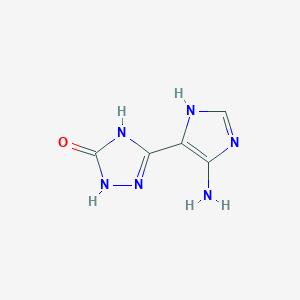

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
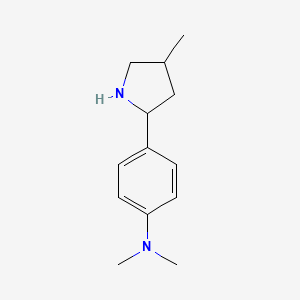
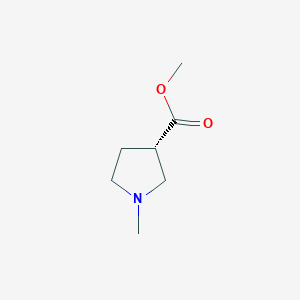

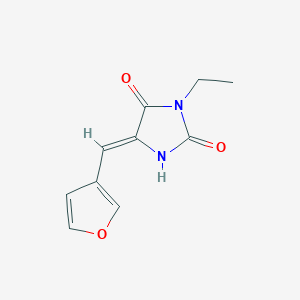
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

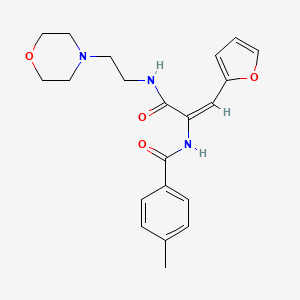
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
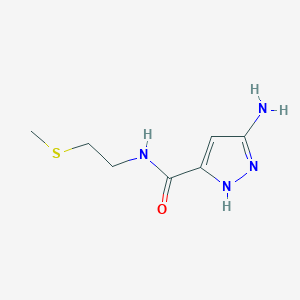
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
